4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (CMPPC) is a synthetic compound that has recently become of interest to the scientific community. CMPPC has been studied for its potential applications in a variety of fields, including organic synthesis, drug development, and biochemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought that this compound binds to the active site of COX-2 and prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 could lead to a decreased production of prostaglandins, which could have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which could lead to a decreased production of prostaglandins. This inhibition of COX-2 could lead to anti-inflammatory and anti-cancer effects. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the body. This increased level of acetylcholine could lead to increased cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile in laboratory experiments include its relative stability, its low cost, and its availability. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. This low solubility can make it difficult to accurately measure and control the concentration of this compound in laboratory experiments.
Future Directions
The potential future directions for research on 4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research could be done to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research could be done to develop novel methods for increasing the solubility of this compound in water, which could make it easier to use in laboratory experiments.
Synthesis Methods
4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile can be synthesized in a few different ways. One method involves the reaction of 4-chloro-6-methylphenyl-2-phenyl-5-pyrimidinone and carbonitrile in the presence of an acid catalyst. This reaction yields the desired product, this compound, in a yield of up to 95%. Another method involves the reaction of 4-chloro-6-methylphenyl-2-phenyl-5-pyrimidinone and carbonitrile in the presence of a base catalyst. This reaction yields this compound in a yield of up to 90%.
Scientific Research Applications
4-Chloro-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile has been studied for its potential applications in the fields of organic synthesis, drug development, and biochemistry. In organic synthesis, this compound can be used as a reactant in the synthesis of a variety of compounds, including heterocycles, natural products, and pharmaceuticals. In drug development, this compound has been studied for its potential to act as a novel anti-cancer agent. In biochemistry, this compound has been studied for its potential to act as a novel enzyme inhibitor.
properties
IUPAC Name |
4-chloro-6-(4-methylphenyl)-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c1-12-7-9-13(10-8-12)16-15(11-20)17(19)22-18(21-16)14-5-3-2-4-6-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSVFNHULOPKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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